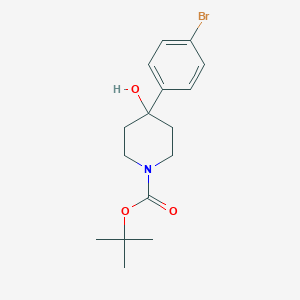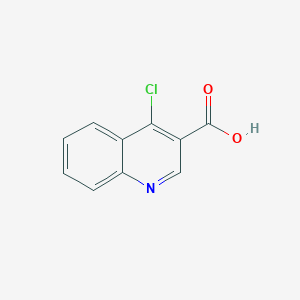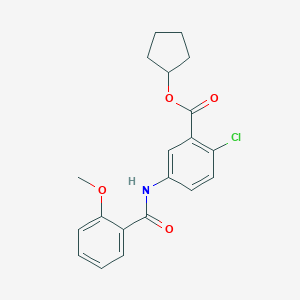
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester is a chemical compound that has been widely studied for its potential applications in various fields of scientific research. This compound is commonly known as CP-94,253, and it has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of CP-94,253 involves its binding to the kappa opioid receptor. This binding prevents the activation of the receptor and thus reduces the perception of pain. CP-94,253 has also been found to exhibit some activity at the mu opioid receptor, but its selectivity for the kappa receptor is much greater.
Effets Biochimiques Et Physiologiques
CP-94,253 has been found to exhibit a range of biochemical and physiological effects. In addition to its pain-reducing properties, it has also been found to have some anti-inflammatory activity. It has also been shown to have some effects on the cardiovascular system, including the reduction of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CP-94,253 for lab experiments is its selectivity for the kappa opioid receptor. This allows researchers to study the effects of kappa receptor activation or inhibition without the confounding effects of other receptors. However, one limitation of CP-94,253 is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research on CP-94,253. One area of interest is its potential use as a therapeutic agent for pain management. Another area of research could be its use in the treatment of inflammatory diseases. Additionally, further studies could be conducted to explore its effects on other systems in the body, such as the immune system.
Méthodes De Synthèse
The synthesis of CP-94,253 involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methoxybenzoyl chloride to form the corresponding amide. This amide is then reacted with cyclopentyl chloroformate to yield the cyclopentyl ester of CP-94,253.
Applications De Recherche Scientifique
CP-94,253 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research has been its use as a selective antagonist for the kappa opioid receptor. This receptor is involved in the modulation of pain perception, and CP-94,253 has been found to be effective in reducing pain in animal models.
Propriétés
Numéro CAS |
178870-09-2 |
|---|---|
Nom du produit |
Benzoic acid, 2-chloro-5-((2-methoxybenzoyl)amino)-, cyclopentyl ester |
Formule moléculaire |
C20H20ClNO4 |
Poids moléculaire |
373.8 g/mol |
Nom IUPAC |
cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C20H20ClNO4/c1-25-18-9-5-4-8-15(18)19(23)22-13-10-11-17(21)16(12-13)20(24)26-14-6-2-3-7-14/h4-5,8-12,14H,2-3,6-7H2,1H3,(H,22,23) |
Clé InChI |
HMKTWSFUMBEBMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC3CCCC3 |
Autres numéros CAS |
178870-09-2 |
Synonymes |
cyclopentyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



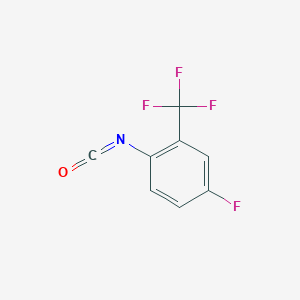
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
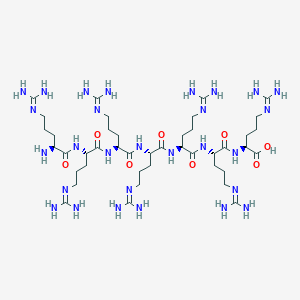
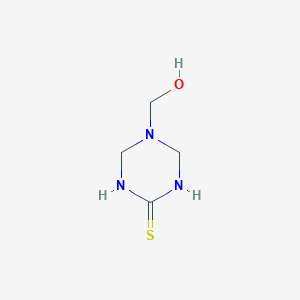
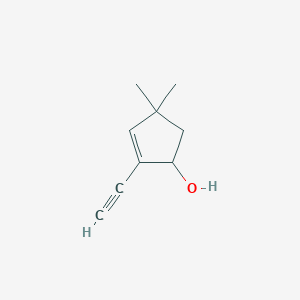
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)
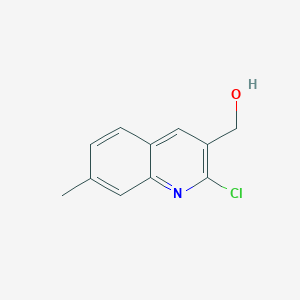
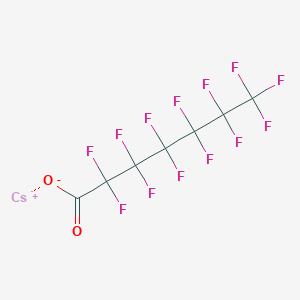
![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B62498.png)

